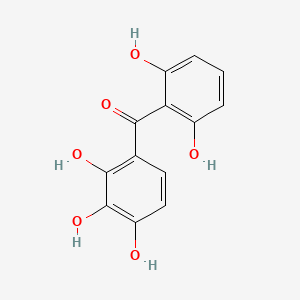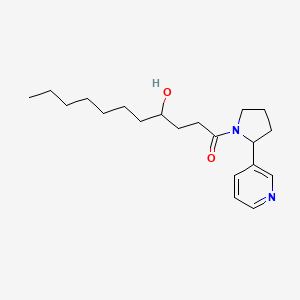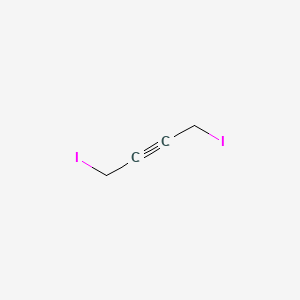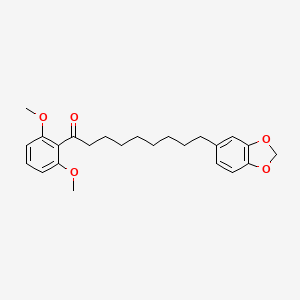
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a benzophenone core. This compound is notable for its potential biological activities, including enzyme inhibition and antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with 2,3,4-trihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is used as a precursor for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile building block for various organic syntheses.
Biology
Biologically, this compound has been studied for its enzyme inhibition properties, particularly against carbonic anhydrase isozymes . It shows potential as a lead compound for developing new pharmaceuticals targeting these enzymes.
Medicine
In medicine, the antioxidant properties of this compound are of interest for developing treatments for oxidative stress-related conditions. Its ability to inhibit specific enzymes also makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the formulation of antioxidants for various applications, including food preservation and cosmetic products.
作用機序
The mechanism by which (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone exerts its effects involves the interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase isozymes is due to its ability to bind to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . The multiple hydroxyl groups facilitate strong interactions with the enzyme’s active site, enhancing its inhibitory potency.
類似化合物との比較
Similar Compounds
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: Similar structure but with different hydroxyl group positions.
(4-Hydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: Another variant with a single hydroxyl group on one phenyl ring.
Maclurin: A naturally occurring compound with a similar benzophenone core but different hydroxylation pattern.
Uniqueness
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase isozymes with high potency sets it apart from other similar compounds .
特性
CAS番号 |
112232-16-3 |
|---|---|
分子式 |
C13H10O6 |
分子量 |
262.21 g/mol |
IUPAC名 |
(2,6-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O6/c14-7-2-1-3-8(15)10(7)11(17)6-4-5-9(16)13(19)12(6)18/h1-5,14-16,18-19H |
InChIキー |
ZDROXNKXVHPNBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)C(=O)C2=C(C(=C(C=C2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)

![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)

![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)

![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)



![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
